4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is an organic compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 g/mol. This compound is categorized as an aromatic sulfonamide, which is a class of organic compounds known for their diverse functionalities and applications in various fields, including pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of a substituted chlorobenzene with a sulfonamide derivative, followed by methylation of the amine group and introduction of the ethoxy moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has diverse applications in scientific research, including:
Drug Development: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Synthesis: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy and sulfonamide groups play a crucial role in these interactions, facilitating binding to specific proteins or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide: This compound is structurally similar but has a methyl group instead of a 3-methyl group.
N-(4-hydroxyphenyl)acetamide: Another aromatic sulfonamide with similar functional groups but different substituents.
Uniqueness
4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)16-12-4-6-13(17)7-5-12/h4-10,16-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPIKFQPVWVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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